eCF309

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic or mammalian target of rapamycin (mTOR). mTOR is a serine/threonine protein kinase that operates as the catalytic subunit of two essential protein complexes called mTORC1 and mTORC2 . These complexes play a central role in several signal transduction cascades, acting as sensors that integrate multiple extracellular and intracellular signals to coordinate cell metabolism, proliferation, survival, and migration . Increased mTOR signaling is found in many types of cancers, metabolic disorders, and neurodegenerative diseases .

作用机制

生化分析

Biochemical Properties

eCF309 functions as an mTOR inhibitor by blocking the phosphorylation of protein substrates with high selectivity. It interacts with the mTOR kinase, specifically targeting the mTORC1 and mTORC2 complexes. These interactions inhibit the kinase activity of mTOR, preventing the phosphorylation of downstream targets such as 4E-BP1, AKT, and P70-S6K . The selectivity of this compound is demonstrated by its low nanomolar potency and excellent selectivity profile, making it a valuable tool for studying mTOR signaling pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting mTOR signaling, this compound influences cell function, including cell growth, proliferation, and survival. It impacts cell signaling pathways by reducing the phosphorylation of key proteins involved in these processes. Additionally, this compound affects gene expression and cellular metabolism, leading to altered cellular responses and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the mTOR kinase, leading to the inhibition of its enzymatic activity. This compound prevents the phosphorylation of downstream targets, thereby disrupting mTOR-mediated signaling pathways. This inhibition results in decreased cell growth and proliferation, as well as altered gene expression and metabolic activity . The acetal group of this compound is essential for its bioactivity and stability within the cytoplasm .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods. Degradation of this compound can occur, leading to reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of mTOR signaling and its downstream targets .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits mTOR signaling without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve optimal inhibition of mTOR activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with mTOR signaling. By inhibiting mTOR, this compound affects metabolic flux and metabolite levels within cells. It interacts with enzymes and cofactors involved in these pathways, leading to altered metabolic activity and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that this compound reaches its target sites effectively. The compound’s cell-permeable nature allows it to penetrate cellular membranes and exert its inhibitory effects on mTOR signaling .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that this compound interacts with its intended targets, such as the mTORC1 and mTORC2 complexes, within the cytoplasm .

准备方法

eCF309 的合成涉及多个步骤,包括中间体的制备和最终化合物的制备。 一般的实验方案包括在 Biotage Initiator 微波合成器中进行的微波辐射反应,以及在氮气惰性气氛下使用无水溶剂进行的非微波反应 。 中间化合物的合成和先导化合物的合成涉及使用各种试剂和条件,例如 1H-吡唑并[3,4-d]嘧啶-4-胺和甲酰胺 。 最终化合物 this compound 是通过一系列反应获得的,包括使用醋酸钯和碳酸钾 .

化学反应分析

eCF309 会发生各种化学反应,包括氧化、还原和取代。 该化合物已针对 375 种野生型和突变型激酶进行分析,在 10 微摩尔浓度下测试时的 S 分数为 0.01 。 This compound 的缩醛基团对于该化合物在细胞质中的生物活性和稳定性至关重要 。 这些反应形成的主要产物包括抑制 mTOR 激酶活性以及诱导细胞周期停滞 .

科学研究应用

相似化合物的比较

属性

IUPAC Name |

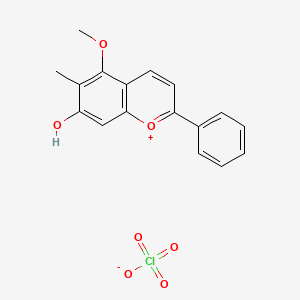

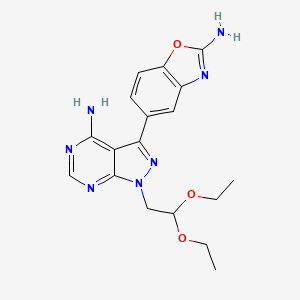

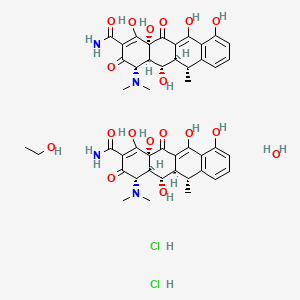

5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSICWGWNIOOULV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes eCF309 a valuable tool for studying mTOR signaling?

A1: this compound is a highly potent and selective inhibitor of the mTOR kinase. [] This means it can effectively block the activity of mTOR at low concentrations while having minimal effects on other kinases. This high selectivity is crucial for researchers because it allows them to specifically investigate the role of mTOR in various cellular processes and disease models without confounding results due to off-target effects. The compound's effectiveness in cell-based assays further strengthens its utility as a tool for dissecting the complexities of mTOR signaling. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

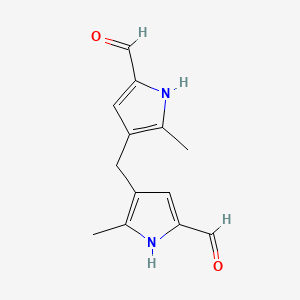

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)

![6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride](/img/structure/B607201.png)